An In-depth Technical Guide to 3-(4-Fluorophenyl)piperazin-2-one
An In-depth Technical Guide to 3-(4-Fluorophenyl)piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)piperazin-2-one, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and the broader class of phenylpiperazinone derivatives to offer insights into its physicochemical properties, synthesis, potential biological activities, and mechanism of action. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this and similar chemical scaffolds.
Introduction: The Phenylpiperazinone Scaffold in Drug Discovery
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with a wide range of biological targets.[1][2] When incorporated into a piperazin-2-one system and further substituted with a fluorophenyl group, the resulting molecule, 3-(4-Fluorophenyl)piperazin-2-one, emerges as a compound with significant potential for neurological and other therapeutic applications.[3] The introduction of a fluorine atom can enhance metabolic stability and receptor binding affinity, making fluorinated phenylpiperazines a subject of considerable interest in the development of novel central nervous system (CNS) active agents.[4]
This guide will delve into the known characteristics of 3-(4-Fluorophenyl)piperazin-2-one, supplemented with data from analogous compounds to provide a holistic understanding of its chemical nature and pharmacological potential.
Physicochemical Properties
Direct experimental data on the physicochemical properties of 3-(4-Fluorophenyl)piperazin-2-one are not extensively reported in the public domain. However, based on its structure and data from its key precursor, 1-(4-Fluorophenyl)piperazine, we can infer certain characteristics.
| Property | Value (for 3-(4-Fluorophenyl)piperazin-2-one) | Value (for 1-(4-Fluorophenyl)piperazine) | Source |
| CAS Number | 85606-96-8 | 2252-63-3 | [5] |
| Molecular Formula | C₁₀H₁₁FN₂O | C₁₀H₁₃FN₂ | [5] |
| Molecular Weight | 194.21 g/mol | 180.22 g/mol | [5] |
| Appearance | Inferred to be a solid at room temperature | White to pale yellow solid | |
| Melting Point | Not available | 30-33 °C | |
| Boiling Point | Not available | 118-123 °C at 0.1 mmHg | |
| Solubility | Expected to have some solubility in organic solvents. | Freely soluble in water and ethylene glycol, but insoluble in diethyl ether. | [6] |
Canonical SMILES: O=C1NCCNC1c1ccc(F)cc1[7]
InChI: InChI=1S/C10H11FN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14)[7]
Synthesis of 3-(4-Fluorophenyl)piperazin-2-one
Caption: Retrosynthetic analysis of 3-(4-Fluorophenyl)piperazin-2-one.
Generalized Experimental Protocol:
The following protocol is a generalized procedure based on the synthesis of similar piperazinone derivatives.[8]
Step 1: Synthesis of N-(2-aminoethyl)-2-(4-fluorophenyl)glycine ester
-
To a solution of ethylenediamine in a suitable solvent (e.g., ethanol or acetonitrile), add a base (e.g., triethylamine or potassium carbonate) and cool the mixture in an ice bath.
-
Slowly add a solution of ethyl 2-bromo-2-(4-fluorophenyl)acetate to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to form 3-(4-Fluorophenyl)piperazin-2-one
-
Dissolve the purified ester from Step 1 in a suitable high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux for several hours to facilitate intramolecular cyclization and the elimination of ethanol.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield 3-(4-Fluorophenyl)piperazin-2-one.
Note: This is a generalized protocol and the specific reaction conditions, including stoichiometry, temperature, and reaction times, would require optimization for this particular substrate.
Potential Biological Activity and Mechanism of Action
While direct pharmacological studies on 3-(4-Fluorophenyl)piperazin-2-one are scarce, the broader class of fluorophenylpiperazine derivatives has been extensively investigated, revealing a range of biological activities primarily targeting the central nervous system.[3][9]
Serotonergic and Dopaminergic System Modulation
Many arylpiperazine derivatives are known to interact with serotonin (5-HT) and dopamine (D) receptors.[10] For instance, para-fluorophenylpiperazine (pFPP) acts as a 5-HT₁A receptor agonist and also shows affinity for the 5-HT₂A and 5-HT₂C receptors.[10] It has also been shown to inhibit the reuptake of serotonin and norepinephrine.[10] The structural similarity of 3-(4-Fluorophenyl)piperazin-2-one suggests that it may also modulate these neurotransmitter systems, which could translate to antidepressant, anxiolytic, or antipsychotic effects.[3][9]
Potential Signaling Pathway
Based on the known interactions of related compounds with G-protein coupled receptors (GPCRs) like the 5-HT receptors, a hypothetical signaling pathway for 3-(4-Fluorophenyl)piperazin-2-one can be proposed. Interaction with these receptors could modulate downstream signaling cascades involving adenylyl cyclase and phospholipase C, ultimately influencing neuronal excitability and gene expression.
Caption: Hypothetical signaling pathway for 3-(4-Fluorophenyl)piperazin-2-one.
Analytical Methods
The characterization and quantification of 3-(4-Fluorophenyl)piperazin-2-one would likely employ standard analytical techniques used for similar small molecules.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile piperazine derivatives.[11] Due to the lack of a strong chromophore in the piperazine moiety itself, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) may be necessary to enhance UV detection.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be a powerful tool for identification and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation of synthesis.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the amide carbonyl and the C-F bond.
Safety and Toxicology
There is no specific safety and toxicity data available for 3-(4-Fluorophenyl)piperazin-2-one. However, data for the related compound, 1-(4-Fluorophenyl)piperazine, indicates that it can be harmful if swallowed and may cause skin and eye irritation. As with any novel chemical entity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
3-(4-Fluorophenyl)piperazin-2-one represents an intriguing scaffold for the development of novel therapeutics, particularly for CNS disorders. While direct experimental data is limited, the collective knowledge of related phenylpiperazinone and fluorophenylpiperazine derivatives provides a strong foundation for future research.
Key areas for future investigation include:
-
Development of a robust and scalable synthetic route: A detailed and optimized synthesis protocol is essential for producing the compound in sufficient quantities for further studies.
-
Comprehensive physicochemical characterization: Detailed analysis of its solubility, stability, and other physical properties is needed.
-
In vitro and in vivo pharmacological profiling: A thorough investigation of its biological activity, including receptor binding affinities, functional assays, and animal models of disease, is crucial to elucidate its therapeutic potential and mechanism of action.
-
Toxicology and safety assessment: A comprehensive evaluation of its safety profile is a prerequisite for any potential clinical development.
This technical guide serves as a starting point for researchers, and it is hoped that it will stimulate further investigation into the promising therapeutic potential of 3-(4-Fluorophenyl)piperazin-2-one.
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